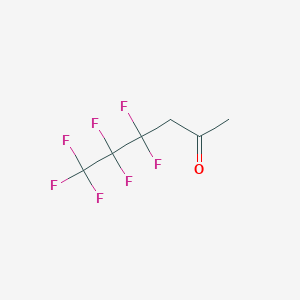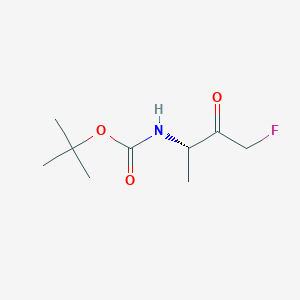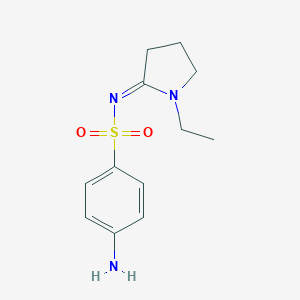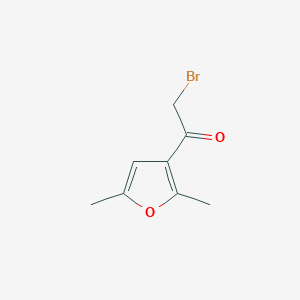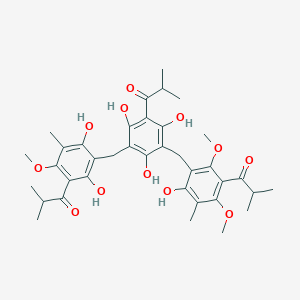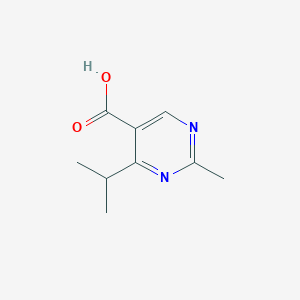
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane, also known as TFPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPO is an epoxide that contains a trifluoromethyl group and a phenoxy group, making it a versatile intermediate for the synthesis of various organic compounds.
Mécanisme D'action
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding adducts. The reaction mechanism involves the opening of the epoxide ring by a nucleophile, followed by the formation of a new carbon-oxygen bond. The trifluoromethyl group and the phenoxy group can provide steric and electronic effects, which can influence the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can also react with nucleophiles in biological systems, which can affect the function of proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has several advantages for lab experiments, such as its high reactivity, versatility, and ease of synthesis. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a starting material for the synthesis of various organic compounds, which can be useful for drug discovery and development. However, (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane also has some limitations, such as its potential toxicity and reactivity with biological molecules. Therefore, caution should be taken when handling and using (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane in lab experiments.
Orientations Futures
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has great potential for future research directions. One direction is to develop new synthetic methods for (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane and its derivatives, which can improve the yield and selectivity of the reaction. Another direction is to explore the biological activity and toxicity of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane and its derivatives, which can provide insights into their potential applications in drug discovery and development. In addition, (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a building block for the synthesis of new materials, such as polymers and nanoparticles, which can have various applications in catalysis, energy storage, and biomedical engineering.
Méthodes De Synthèse
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-(trifluoromethyl)phenol with oxirane in the presence of a Lewis acid catalyst. The yield of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst type, and reaction time.
Applications De Recherche Scientifique
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has been widely used as a versatile intermediate for the synthesis of various organic compounds, such as chiral building blocks, pharmaceuticals, and agrochemicals. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a starting material for the synthesis of chiral epoxides, which can be used as intermediates for the synthesis of various chiral compounds. (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can also be used to synthesize various pharmaceuticals, such as antihistamines, antifungal agents, and anticancer drugs. In addition, (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be used as a key intermediate for the synthesis of agrochemicals, such as herbicides and insecticides.
Propriétés
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRMVILALALDZ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane | |
CAS RN |
134598-04-2 |
Source


|
| Record name | Oxirane, [[2-(trifluoromethyl)phenoxy]methyl]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134598-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






